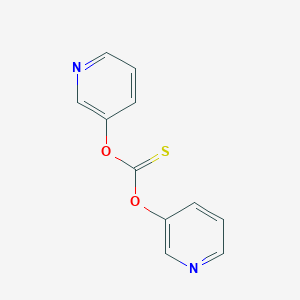![molecular formula C9H22Cl2N2O B2624520 Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride CAS No. 1864016-70-5](/img/structure/B2624520.png)
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2O and a molecular weight of 245.19 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride typically involves the reaction of 2-methyl-1-(morpholin-4-yl)propan-2-amine with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity. The process often includes steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the context of its use and the specific targets involved .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
Methyl[2-methyl-1-(morpholin-4-yl)propan-2-yl]amine dihydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties.
Propiedades
IUPAC Name |
N,2-dimethyl-1-morpholin-4-ylpropan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-9(2,10-3)8-11-4-6-12-7-5-11;;/h10H,4-8H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXCQMOBSWHSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCOCC1)NC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1R)-6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2624439.png)
![2-Mercapto-5,6-dimethyl-3-m-tolyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2624441.png)

![3,4-dichloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2624443.png)
![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2624445.png)

![5-(4-hydroxyphenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2624447.png)



![2-[(5-Chloro-2-methoxybenzenesulfonamido)methyl]-4-methoxybutan-2-ol](/img/structure/B2624454.png)

![5-[(3As,7aS)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-ethyl-1,2,4-oxadiazole](/img/structure/B2624457.png)
![N-(1-cyanocyclopentyl)-2-[4-methyl-2,5-dioxo-4-(pyridin-2-yl)imidazolidin-1-yl]acetamide](/img/structure/B2624460.png)
